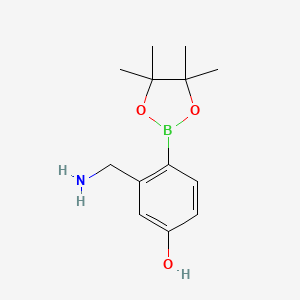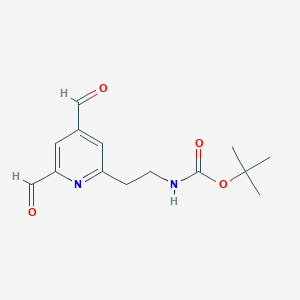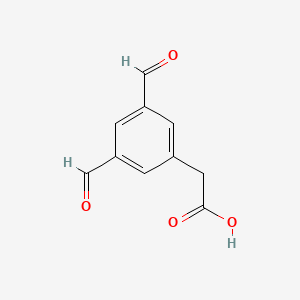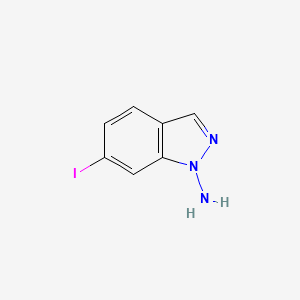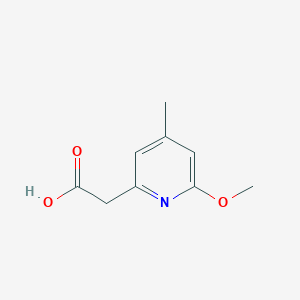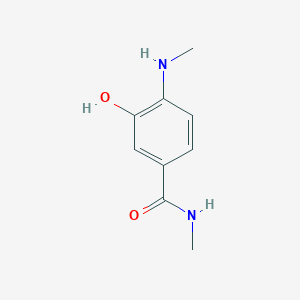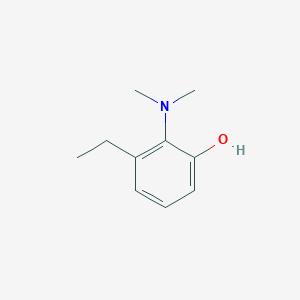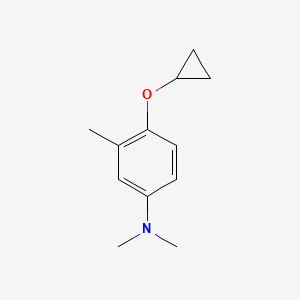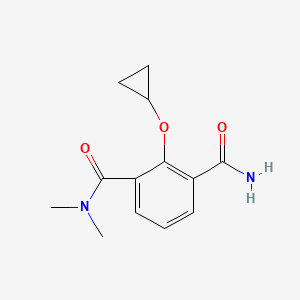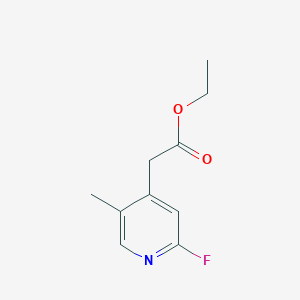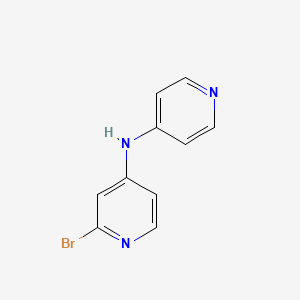
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine typically involves the bromination of N-(pyridin-4-YL)pyridin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the bromination process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an N-substituted pyridin-4-amine.
Coupling Reactions: Products include biaryl compounds when using boronic acids.
Aplicaciones Científicas De Investigación
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Mecanismo De Acción
The mechanism of action for 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine largely depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)pyridin-4-amine: Similar structure but without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocycle with different biological activities.
Uniqueness
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
2-bromo-N-pyridin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h1-7H,(H,12,13,14) |
Clave InChI |
UXLMNDRLWMBFPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


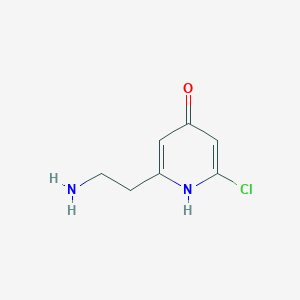
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
